Cas no 2155855-91-5 (2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazol-5-ol)

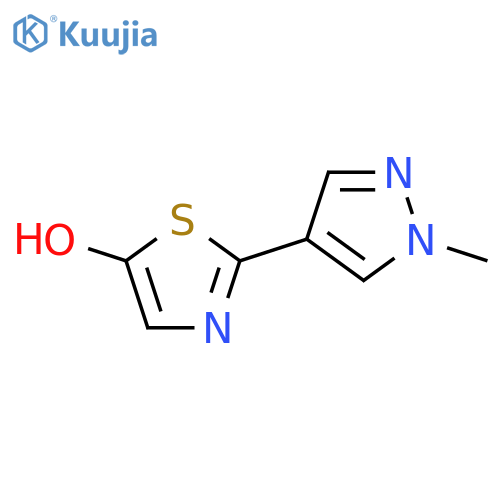

2155855-91-5 structure

商品名:2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazol-5-ol

CAS番号:2155855-91-5

MF:C7H7N3OS

メガワット:181.214979410172

CID:5261146

2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazol-5-ol 化学的及び物理的性質

名前と識別子

-

- 2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazol-5-ol

-

- インチ: 1S/C7H7N3OS/c1-10-4-5(2-9-10)7-8-3-6(11)12-7/h2-4,11H,1H3

- InChIKey: LJVSPWYMBWAVGE-UHFFFAOYSA-N

- ほほえんだ: S1C(O)=CN=C1C1=CN(C)N=C1

2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazol-5-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-399595-1.0g |

2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazol-5-ol |

2155855-91-5 | 95% | 1g |

$914.0 | 2023-06-04 | |

| Enamine | EN300-399595-0.5g |

2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazol-5-ol |

2155855-91-5 | 95% | 0.5g |

$713.0 | 2023-06-04 | |

| Aaron | AR01JOVH-50mg |

2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazol-5-ol |

2155855-91-5 | 95% | 50mg |

$317.00 | 2025-02-11 | |

| Aaron | AR01JOVH-1g |

2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazol-5-ol |

2155855-91-5 | 95% | 1g |

$1282.00 | 2025-02-11 | |

| A2B Chem LLC | AZ97217-5g |

2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazol-5-ol |

2155855-91-5 | 95% | 5g |

$2825.00 | 2024-04-20 | |

| Aaron | AR01JOVH-500mg |

2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazol-5-ol |

2155855-91-5 | 95% | 500mg |

$1006.00 | 2025-02-11 | |

| A2B Chem LLC | AZ97217-500mg |

2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazol-5-ol |

2155855-91-5 | 95% | 500mg |

$786.00 | 2024-04-20 | |

| Enamine | EN300-399595-0.25g |

2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazol-5-ol |

2155855-91-5 | 95% | 0.25g |

$452.0 | 2023-06-04 | |

| Enamine | EN300-399595-2.5g |

2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazol-5-ol |

2155855-91-5 | 95% | 2.5g |

$1791.0 | 2023-06-04 | |

| Enamine | EN300-399595-0.05g |

2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazol-5-ol |

2155855-91-5 | 95% | 0.05g |

$212.0 | 2023-06-04 |

2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazol-5-ol 関連文献

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

Guo Jiang,Jian Feng,Mengdi Zhang,Shuidong Zhang,Hanxiong Huang RSC Adv., 2016,6, 107547-107555

2155855-91-5 (2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazol-5-ol) 関連製品

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬